3-Deazaadenosine hydrochloride
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Overview
Description
It is known for its ability to inhibit S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of methylation processes within cells . This compound has shown promise in various fields, including biochemistry, molecular biology, and medicinal chemistry.
Preparation Methods
The synthesis of 3-Deazaadenosine hydrochloride typically involves several steps, starting from inosine. One common method includes the conversion of inosine to a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide derivative, which serves as a key intermediate . This intermediate is then subjected to further chemical reactions to yield 3-Deazaadenosine, which can be converted to its hydrochloride salt form. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-Deazaadenosine hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often carried out under controlled temperatures to ensure specificity and yield.
Major Products: The primary product of these reactions is often a modified nucleoside, which can be further utilized in biochemical assays or therapeutic applications.
Scientific Research Applications
3-Deazaadenosine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study methylation processes and enzyme inhibition.
Industry: It is used in the development of biochemical assays and as a reference compound in pharmaceutical research.
Mechanism of Action
The primary mechanism of action of 3-Deazaadenosine hydrochloride involves the inhibition of S-adenosylhomocysteine hydrolase. By inhibiting this enzyme, the compound leads to the accumulation of S-adenosylhomocysteine, which in turn affects methylation processes within the cell . This inhibition can modulate various cellular pathways, including those involved in inflammation, proliferation, and viral replication .
Comparison with Similar Compounds
3-Deazaadenosine hydrochloride is unique compared to other nucleoside analogs due to its specific inhibition of S-adenosylhomocysteine hydrolase. Similar compounds include:
3-Deazaguanosine: Another deazapurine nucleoside with similar inhibitory properties but different target specificity.
3-Deazainosine: Shares structural similarities but has distinct biological activities.
7-Deazaadenosine: An isomer with different chemical and biological properties.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4.ClH/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11;/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13);1H/t6-,8-,9-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRKYGAAEYXMKZ-RPWKAPHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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